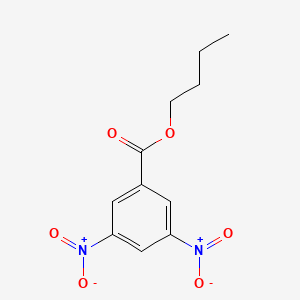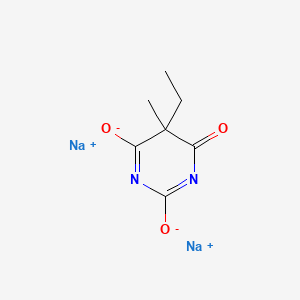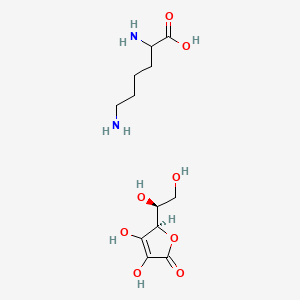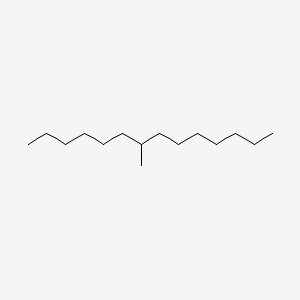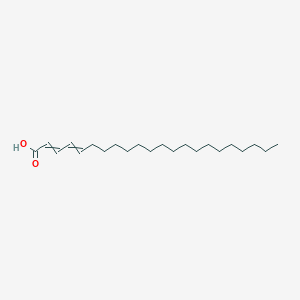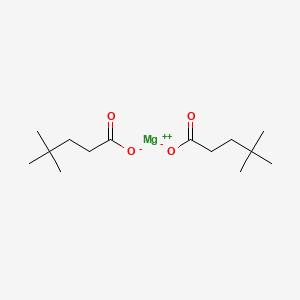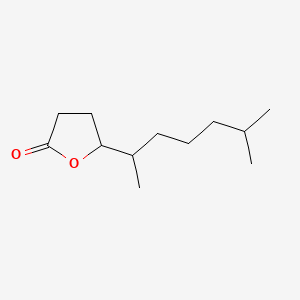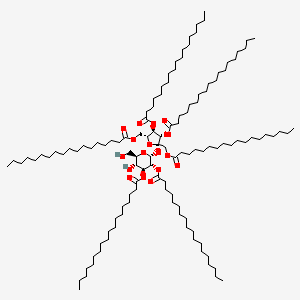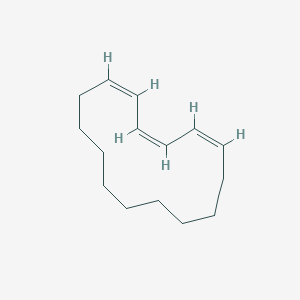
(1Z,3Z,5Z)-cyclopentadeca-1,3,5-triene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopentadecatriene is a cyclic hydrocarbon with the molecular formula C15H24 It is a triene, meaning it contains three double bonds within its ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cyclopentadecatriene can be synthesized through various methods. One common approach involves the cyclization of linear precursors under specific conditions. For instance, the cyclization of 1,5,9-pentadecatriene can be achieved using a catalyst such as titanium tetrachloride in the presence of an organoaluminium co-catalyst . This method typically requires controlled temperatures and pressures to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of cyclopentadecatriene often involves the cyclotrimerization of butadiene. This process is catalyzed by a mixture of titanium tetrachloride and an organoaluminium co-catalyst . The reaction conditions are optimized to maximize yield and purity, making this method suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: Cyclopentadecatriene undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, ozone; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Hydrogen gas, palladium catalyst; conducted under high pressure and moderate temperatures.
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents; reactions often require a solvent like dichloromethane and are performed at low temperatures.
Major Products:
Oxidation: Cyclopentadecanone, cyclopentadecanolide.
Reduction: Cyclopentadecane.
Substitution: Halogenated or nitrated cyclopentadecatriene derivatives.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism by which cyclopentadecatriene exerts its effects depends on the specific application. In biological systems, it may interact with cellular membranes or proteins, altering their function. The molecular targets and pathways involved can vary, but often include interactions with enzymes or receptors that regulate cellular processes .
Comparación Con Compuestos Similares
Cyclododecatriene: A 12-membered cyclic triene used in the production of nylon-12.
Cyclooctadecatriene: An 18-membered cyclic triene with applications in organic synthesis.
Cyclopentadecatriene’s larger ring size and specific double bond configuration make it a versatile compound with unique applications in various fields.
Propiedades
Número CAS |
96398-65-1 |
|---|---|
Fórmula molecular |
C15H24 |
Peso molecular |
204.35 g/mol |
Nombre IUPAC |
(1Z,3Z,5Z)-cyclopentadeca-1,3,5-triene |
InChI |
InChI=1S/C15H24/c1-2-4-6-8-10-12-14-15-13-11-9-7-5-3-1/h1-6H,7-15H2/b2-1-,5-3-,6-4- |
Clave InChI |
LLSCXFWAVOGYRX-XCADPSHZSA-N |
SMILES isomérico |
C1CCCC/C=C\C=C/C=C\CCCC1 |
SMILES canónico |
C1CCCCC=CC=CC=CCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


